molecular formula C7H10N4O3 B13106218 Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13106218
M. Wt: 198.18 g/mol
InChI Key: LIXYLZLVSGDCQA-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate , reflects its substitution pattern on the triazole ring. The 1,2,4-triazole scaffold contains nitrogen atoms at positions 1, 2, and 4, with substituents at positions 1, 3, and 5. The methyl group at position 1 ensures the nitrogen atom at this site remains non-acidic, while the acetamido (-NHCOCH₃) and methyl ester (-COOCH₃) groups occupy positions 5 and 3, respectively.

The molecular formula is C₈H₁₁N₅O₃ , with a molecular weight of 225.21 g/mol . The SMILES notation (COC(=O)C1=NN=C(N(C)NC(=O)CH3)C1 ) and InChIKey (UYWVXJGYWIRFQH-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity. The planar triazole ring adopts a conjugated π-system, with the acetamido and ester groups introducing steric and electronic perturbations.

Conformational Isomerism and Tautomeric Equilibria

The compound’s tautomeric behavior is influenced by the substituents’ electron-withdrawing and donating effects. While the parent 1,2,4-triazole exhibits tautomerism involving hydrogen shifts between nitrogen atoms, the methylation at position 1 and the acetamido group at position 5 restrict such equilibria. Ab initio studies on related 3-amino-1,2,4-triazoles reveal that substituents differentially stabilize tautomers in gas and aqueous phases. For this compound, the methyl ester at position 3 and acetamido group at position 5 likely stabilize the canonical 1H tautomer due to resonance effects and hydrogen-bonding capabilities.

Conformational flexibility arises from rotation around the C–N bond of the acetamido group. Density functional theory (DFT) calculations on analogous triazoles predict energy barriers of ~10–15 kcal/mol for this rotation, suggesting moderate conformational lability at room temperature.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction studies of related 1,2,4-triazole derivatives reveal key structural motifs. For example, 4-amino-5-indolyl-1,2,4-triazole-3-thione crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 12.65° between the triazole and indole rings. This compound is expected to adopt a similar planar triazole core, with the acetamido and ester groups influencing packing via hydrogen bonding and van der Waals interactions.

Crystallographic Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 6.23 Å, b = 26.02 Å, c = 12.49 Å
Dihedral angle (triazole–COOCH₃) ~10–15°

Hydrogen bonds between the acetamido NH and ester carbonyl oxygen may stabilize the lattice, as observed in structurally similar compounds.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

This compound shares structural motifs with other triazole derivatives but exhibits distinct electronic and steric properties:

  • Methyl 1H-1,2,4-triazole-3-carboxylate : The absence of the acetamido group simplifies the electronic structure, reducing hydrogen-bonding capacity and polar surface area.
  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol : The thiol group at position 3 enhances metal-coordination ability, unlike the ester group in the target compound.
  • 5-Acetamido-1-methyl-1H-1,2,3-triazole-4-carboxylic acid : The 1,2,3-triazole isomer exhibits different ring strain and dipole moments, affecting reactivity and solubility.

The acetamido and ester groups in this compound synergistically enhance its polarity, making it more soluble in polar aprotic solvents compared to alkyl-substituted analogs.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 5-acetamido-1-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C7H10N4O3/c1-4(12)8-7-9-5(6(13)14-3)10-11(7)2/h1-3H3,(H,8,9,10,12)

InChI Key

LIXYLZLVSGDCQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NN1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis and Properties

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the acetylation of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. The process typically involves reacting the amino compound with acetic anhydride or acetyl chloride in the presence of a base to facilitate the formation of the acetamido group. The resulting compound exhibits a triazole core that is critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazoles, including this compound, have demonstrated promising anticancer activities. Various studies have shown that compounds with this scaffold can inhibit cell proliferation in several cancer cell lines and exhibit antiangiogenic properties. For instance, a study highlighted the efficacy of triazole derivatives in targeting specific cancer pathways, suggesting that modifications to the triazole structure can enhance their therapeutic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have been reported to exhibit activity against various Gram-positive and Gram-negative bacteria. In particular, studies have shown that modifications to the triazole ring can lead to increased potency against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli .

Agricultural Applications

This compound and its derivatives are being explored for their potential as fungicides. The triazole moiety is known for its ability to inhibit fungal sterol biosynthesis, making these compounds valuable in protecting crops from fungal pathogens. Research has indicated that certain triazole derivatives possess broad-spectrum antifungal activity, which could be beneficial in agricultural settings .

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer properties against various cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, a series of triazole derivatives were tested against MRSA strains. This compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution
Compound Reaction with NH₃ Reaction with R-X (Alkylation)
Methyl 5-acetamido-1-methyl-triazole-3-carboxylate Stable; no reaction Low reactivity (steric hindrance)
Methyl 5-amino-1H-triazole-3-carboxylate Forms carboxamide High reactivity
Methyl 5-bromo-1H-triazole-3-carboxylate Forms aryl amines (Buchwald–Hartwig) Forms C-C coupled products

Biological Activity

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate (referred to as MA-TCA ) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of MA-TCA, supported by relevant data tables and case studies.

Structure and Synthesis

MA-TCA can be synthesized through various methods involving the modification of 1,2,4-triazole derivatives. The general synthetic route involves the acylation of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate followed by methylation processes. The compound's structure includes a triazole ring with an acetamido group at position 5 and a methyl group at position 1, contributing to its unique properties.

Anticancer Activity

MA-TCA has shown promising anticancer activity in various studies. The biological evaluation of triazole derivatives has indicated that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity of MA-TCA and Related Compounds

CompoundCell LineIC50 (µM)
This compoundK562 (Chronic Myeloid Leukemia)13.6 ± 0.3
RibavirinK562250
Compound XCCRF-SB (Acute Lymphoblastic Leukemia)112 ± 19

The IC50 values indicate that MA-TCA has a significantly lower cytotoxicity compared to ribavirin, suggesting its potential as a more effective agent against leukemia cells.

The mechanism underlying the anticancer activity of MA-TCA appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with MA-TCA leads to an increase in sub-G1 phase cell populations in K562 cells, indicative of apoptotic cell death. Furthermore, it affects the distribution of cells across different phases of the cell cycle:

Table 2: Cell Cycle Distribution Changes Induced by MA-TCA

TreatmentG0 Phase (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control10403020
MA-TCA (7 µM)25551010

These data suggest that MA-TCA effectively induces cell cycle arrest in the G1 phase while promoting apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, MA-TCA exhibits antimicrobial activity against various pathogens. Research indicates that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular functions.

Table 3: Antimicrobial Efficacy of MA-TCA

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The MIC values demonstrate that MA-TCA is particularly effective against Candida albicans, highlighting its potential utility in treating fungal infections.

Case Studies and Clinical Implications

Several case studies have documented the clinical implications of triazole derivatives similar to MA-TCA. For instance, a study on a series of triazole compounds reported their effectiveness in reducing tumor size in animal models when administered at specific dosages. This aligns with findings from in vitro studies indicating that MA-TCA could serve as a lead compound for further development into anticancer therapies.

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